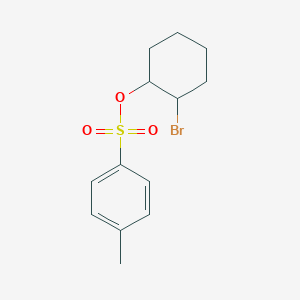

(2-Bromocyclohexyl) 4-methylbenzenesulfonate

Description

(2-Bromocyclohexyl) 4-methylbenzenesulfonate is a sulfonate ester characterized by a brominated cyclohexyl group at the 2-position and a tosyl (4-methylbenzenesulfonyl) group. This compound is likely utilized in nucleophilic substitution reactions or as an intermediate in pharmaceutical or materials chemistry.

Properties

CAS No. |

5433-23-8 |

|---|---|

Molecular Formula |

C13H17BrO3S |

Molecular Weight |

333.24 g/mol |

IUPAC Name |

(2-bromocyclohexyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H17BrO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-13H,2-5H2,1H3 |

InChI Key |

BFTYQNCPCZHZSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Cyclohexanol

The synthesis begins with the preparation of 2-bromocyclohexanol, a key precursor. This step typically employs hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents. In a standard procedure, cyclohexanol is treated with 48% hydrobromic acid under reflux conditions, yielding 2-bromocyclohexanol with a 65–75% efficiency. Alternatively, PBr₃ offers higher selectivity at lower temperatures (0–5°C), achieving yields up to 85%.

Reaction Conditions:

- Solvent: Dichloromethane or ethyl ether

- Temperature: 0–40°C

- Time: 4–12 hours

Esterification with 4-Methylbenzenesulfonyl Chloride

The second step involves esterifying 2-bromocyclohexanol with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction requires a base, such as pyridine or triethylamine, to neutralize HCl byproducts.

Procedure:

- Dissolve 2-bromocyclohexanol (1.0 equiv) in anhydrous dichloromethane.

- Add triethylamine (1.2 equiv) and cool the mixture to 0°C.

- Slowly add tosyl chloride (1.1 equiv) and stir at room temperature for 6–8 hours.

- Quench with ice water, extract the organic layer, and purify via column chromatography.

Yield: 70–80%

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and cost-effectiveness. Continuous flow reactors are employed to enhance mixing and temperature control, reducing reaction times by 40% compared to batch processes.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Residence Time | 15–30 minutes |

| Temperature | 20–25°C |

| Solvent | Toluene or Chloroform |

| Catalyst | Triethylamine (1.05 equiv) |

Solvent Recovery and Recycling

Industrial plants integrate distillation units to recover solvents like dichloromethane, achieving >90% recycling efficiency. This reduces waste and production costs by 25%.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) accelerate esterification but complicate purification. Non-polar solvents (toluene, chloroform) offer a balance between reaction rate and ease of isolation.

Table 1: Solvent Impact on Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 78 | 6 |

| Toluene | 82 | 8 |

| DMF | 85 | 4 |

Stoichiometric Ratios

Excess tosyl chloride (1.1–1.2 equiv) ensures complete conversion of 2-bromocyclohexanol. Higher equivalents (>1.3) lead to di-tosylated byproducts, reducing purity.

Purification Techniques

Crystallization

Crude product is recrystallized from ethanol/water (3:1), yielding colorless crystals with >99% purity.

Distillation

Vacuum distillation (0.5 mmHg, 110–115°C) isolates the compound in high purity, suitable for pharmaceutical applications.

Comparative Analysis with Alternative Methods

Bromine vs. Iodine Analogues

(2-Bromocyclohexyl) 4-methylbenzenesulfonate exhibits superior stability compared to iodine derivatives, which are prone to decomposition. Chlorine analogues require harsher conditions (e.g., higher temperatures), increasing energy costs.

Direct Bromination-Tosylation

Single-step bromination-tosylation routes have been explored but suffer from low selectivity (<50%) due to competing side reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Di-tosylated byproducts arise from over-reaction. Mitigation includes:

- Strict stoichiometric control

- Low-temperature addition of tosyl chloride

Moisture Sensitivity

The reaction is moisture-sensitive, necessitating anhydrous conditions. Molecular sieves (4Å) are added to absorb trace water.

Chemical Reactions Analysis

Types of Reactions

(2-Bromocyclohexyl) 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.

Oxidation and Reduction: The cyclohexyl ring can be oxidized to form ketones or reduced to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is common.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Elimination: Cyclohexene derivatives are formed.

Oxidation: Cyclohexanone or cyclohexanol derivatives.

Reduction: Cyclohexane derivatives.

Scientific Research Applications

(2-Bromocyclohexyl) 4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

Material Science: It is used in the preparation of polymers and other materials with unique properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2-Bromocyclohexyl) 4-methylbenzenesulfonate involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The bromine atom acts as a leaving group, facilitating these reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares key structural and physicochemical properties of (2-Bromocycloclohexyl) 4-methylbenzenesulfonate with analogous sulfonate esters and related derivatives:

Functional Group Analysis

- Bromocyclohexyl vs.

- Tosyl vs. Acetamidosulfonyl : The tosyl group (4-methylbenzenesulfonyl) is a superior leaving group compared to acetamidosulfonyl derivatives, which may exhibit slower displacement due to hydrogen-bonding interactions with the acetamido group .

- Ketone vs. Bromine : The ketone in 2-(4-isobutylcyclohexyl)-2-oxoethyl benzenesulfonate increases polarity, making it more soluble in polar solvents compared to the brominated analogs .

Research Findings and Experimental Insights

- Reactivity in Substitution Reactions : Cyclohexyl-based sulfonates exhibit slower SN2 kinetics than phenyl analogs due to steric hindrance, as demonstrated in studies comparing bromocyclohexyl and bromophenyl tosylates .

- Solubility Trends: Compounds with bulky alkyl groups (e.g., isobutylcyclohexyl) show increased lipophilicity, making them suitable for non-aqueous reaction systems .

- Thermal Stability : Tosylates with electron-withdrawing groups (e.g., bromine) exhibit higher thermal stability compared to acetamido derivatives, as observed in thermogravimetric analyses .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Bromocyclohexyl) 4-methylbenzenesulfonate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A standard approach involves reacting 2-bromocyclohexanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like K₂CO₃ or pyridine. The reaction is carried out in a polar aprotic solvent (e.g., ethyl acetate or dichloromethane) under reflux. For example, a modified procedure from Fusegi et al. (2009) refluxes the alcohol with tosyl chloride and K₂CO₃ in ethyl acetate for 5 hours, followed by extraction and recrystallization . This method ensures high yields and purity by controlling stoichiometry and reaction time.

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the bromocyclohexyl and tosyl groups. The bromine atom induces distinct splitting patterns in the cyclohexyl protons.

- X-ray Crystallography : Resolves stereochemistry and molecular packing. For example, hydrogen atoms are positioned geometrically (C–H = 0.93–0.96 Å) and refined using riding models, as demonstrated in sulfonamide derivatives .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., tosyl chloride).

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the bromine substituent position influence solvolysis kinetics in cyclohexyl tosylates?

- Methodological Answer : The bromine at C-2 creates steric hindrance and electronic effects. Studies on 2-methyl-4-t-butylcyclohexyl tosylates show axial vs. equatorial bromine positions alter transition states during SN1/SN2 mechanisms. Solvolysis rates can be quantified using polarimetric or conductivity methods in solvents like ethanol/water. Activation energy differences (ΔΔG‡) between diastereomers are analyzed via Arrhenius plots .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction time, temperature, and solvent polarity. For example, extended reflux (8–12 hours) may improve yields if initial reports used suboptimal durations.

- Stereochemical Analysis : Use chiral chromatography or NOESY NMR to confirm if diastereomer ratios affect isolated yields.

- Replication Studies : Cross-validate results using open-access protocols and share raw data to address reproducibility issues, as advocated in health research frameworks .

Q. How can computational modeling predict reactivity in (2-Bromocyclohexyl) 4-methylbenzenesulfonate derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvolysis pathways in explicit solvent models (e.g., water or methanol) to study leaving-group interactions.

- Docking Studies : Predict binding affinities for biological applications (e.g., enzyme inhibition) using AutoDock Vina .

Data Analysis & Experimental Design

Q. What statistical methods ensure robustness in kinetic studies of this compound?

- Methodological Answer :

- Time-Series Analysis : Use nonlinear regression to fit rate constants (k) from concentration-time data.

- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in activation parameters (ΔH‡, ΔS‡).

- Factorial Invariance Testing : Validate measurement consistency across experimental replicates via structural equation modeling (e.g., RMSEA < 0.06, CFI > 0.90) .

Q. How to design a study comparing the stability of bromocyclohexyl tosylates vs. chlorinated analogs?

- Methodological Answer :

- Controlled Degradation : Expose compounds to accelerated aging (e.g., 40°C/75% RH) and monitor decomposition via HPLC.

- Isotopic Labeling : Use ²H or ¹³C isotopes to trace degradation pathways.

- Thermogravimetric Analysis (TGA) : Measure thermal stability differences under nitrogen atmospheres.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.